3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide
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Overview
Description
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Amide Formation: The isoquinoline derivative is then reacted with an appropriate acid chloride or anhydride to form the amide bond. This step often requires the use of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can significantly improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline ring.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: Studied for their antioomycete activity against phytopathogens.
Uniqueness
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its amide linkage and isoquinoline core provide a versatile scaffold for further functionalization and optimization for various applications.
Properties
Molecular Formula |
C19H22N2O |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O/c1-15-6-2-5-9-18(15)20-19(22)11-13-21-12-10-16-7-3-4-8-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
InChI Key |
CNBFEFLOBYVRIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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